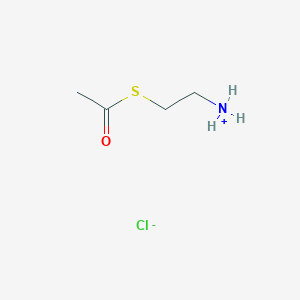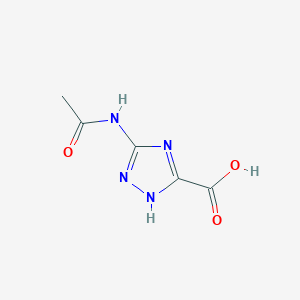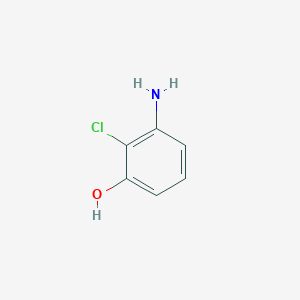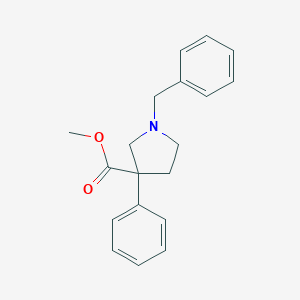
1-Phenyl-3-(2-pyridyl)-2-thiourea
説明
“1-Phenyl-3-(2-pyridyl)-2-thiourea” is a chemical compound with the molecular formula C12H11N3S. It has a molecular weight of 229.301 .
Synthesis Analysis
The synthesis of “1-Phenyl-3-(2-pyridyl)-2-thiourea” and related compounds is a topic of ongoing research. Pyrazoles, which are similar in structure, are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .Molecular Structure Analysis
The molecular structure of “1-Phenyl-3-(2-pyridyl)-2-thiourea” is characterized by a thiourea group attached to a phenyl ring and a pyridyl ring . Pyrazoles, which are structurally similar, are known to exhibit tautomerism, a phenomenon that may influence their reactivity .Physical And Chemical Properties Analysis
“1-Phenyl-3-(2-pyridyl)-2-thiourea” has a molecular weight of 229.301 . Other physical and chemical properties are not well-documented.科学的研究の応用
Molecular Conformation Analysis : A nuclear magnetic resonance study of 1-Phenyl-3-(2-pyridyl)-2-thiourea, among other thioureas, was conducted to understand their molecular conformation. The study revealed that 1-Phenyl-3-(2-pyridyl)-2-thiourea exists in solution in a specific E,Z conformation, internally hydrogen-bonded (Sudha, Sathyanarayana, & Bharati, 1987).
Corrosion Inhibition : This compound was investigated for its ability to inhibit corrosion on low carbon steel. It demonstrated high corrosion inhibition efficiency, attributed to the presence of nitrogen atoms in its structure, which increases its electrostatic interaction with the steel surface (Huong, Huong, Nguyet, Duong, Tuan, Thong, & Nam, 2020).
Synthesis and Characterization : A study focused on synthesizing a variant of this compound and its complexes with metals like cobalt(II), nickel(II), and copper(II), demonstrating its potential as a ligand in metal complex formation (Ali, 2015).
Structural and Spectral Studies : Research was conducted on the structure and spectral properties of N-(2-pyridyl)-N'-tolylthioureas, a category that includes 1-Phenyl-3-(2-pyridyl)-2-thiourea. This study provided insights into the intramolecular and intermolecular hydrogen bonding characteristics of these compounds (Valdés-Martínez, Hernández-Ortega, West, Ackerman, Swearingen, & Hermetet, 1999).
Application in Nitrogen-Containing Heterocycles : It was utilized in the synthesis of fused polycyclic nitrogen-containing heterocycles, indicating its role in creating complex organic structures (Mamedov, Zhukova, Beschastnova, Levin, Gubaidullin, & Litvinov, 2007).
Antidiabetic Potential : A study explored the use of 2-picolylamine thioureas, which includes derivatives of 1-Phenyl-3-(2-pyridyl)-2-thiourea, for their potential in treating diabetes. These compounds showed promise in inhibiting glucose-6-phosphatase, an enzyme associated with glucose metabolism (Naz, Zahoor, Umar, Alqahtany, Elnahas, & Ullah, 2020).
Chelate Compound Formation : Research on the formation of chelate compounds with boron using 1-Phenyl-3-(2-pyridyl)-2-thiourea highlighted its potential in complex compound synthesis (Teslya, Starikova, & Dorokhov, 1987).
将来の方向性
作用機序
Target of Action
It’s worth noting that similar compounds, such as pyrazolines and benzimidazoles, have been found to be pharmacologically active . These compounds are present in several marketed molecules with a wide range of uses, establishing their importance in pharmaceutical and agricultural sectors .
Mode of Action
Benzimidazole derivatives, which are structurally similar, have been reported to act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that 1-Phenyl-3-(2-pyridyl)-2-thiourea may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to be involved in a wide range of pharmacological activities
Result of Action
Similar compounds have been found to exhibit a wide range of pharmacological activities . This suggests that 1-Phenyl-3-(2-pyridyl)-2-thiourea may have similar effects.
Action Environment
Similar compounds have been found to be effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions . This suggests that the action of 1-Phenyl-3-(2-pyridyl)-2-thiourea may also be influenced by environmental factors.
特性
IUPAC Name |
1-phenyl-3-pyridin-2-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h1-9H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHXWMRFXORESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40237196 | |
| Record name | N-Phenyl-N'-2-pyridylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40237196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(2-pyridyl)-2-thiourea | |
CAS RN |
886-60-2 | |
| Record name | 1-Phenyl-3-(2-pyridyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenyl-N'-2-pyridylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-3-(2-pyridyl)-2-thiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenyl-N'-2-pyridylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40237196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-3-(2-pyridyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the antioxidant properties of 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU)?
A1: Research has shown that PPTU exhibits antioxidant activity against free radicals like DPPH• and ABTS•+. [] The IC50 values, indicating the concentration required to scavenge 50% of the radicals, were determined to be 1.3 × 10–3 M and 1.1 × 10–3 M for DPPH• and ABTS•+, respectively. [] Further computational analysis using the M05-2X/6-311++G(d,p) level of theory revealed that PPTU primarily neutralizes the HOO• radical through a hydrogen atom transfer (HAT) mechanism, specifically from the N2-H17 position. [] This reaction exhibits a rate constant of 1.44 × 10-1 M-1·s-1. []
Q2: How does the presence of heteroatoms in the structure of thiourea derivatives affect their corrosion inhibition ability?
A2: Studies comparing 1,3-diphenyl-2-thiourea (DPTU) and 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) revealed that the inclusion of a nitrogen atom within the benzene ring of PPTU enhances its corrosion inhibition efficiency on low carbon steel. [] Electrochemical measurements demonstrated that PPTU achieved a higher inhibition efficiency of 97.2% compared to DPTU's 93.1% at identical concentrations (2.0 × 10–4 M) and temperature (30°C). [] Quantum chemical calculations further confirmed that these heteroatoms act as primary adsorption sites on the steel surface, while the benzene rings contribute to the overall electrostatic interaction. []
Q3: What insights have crystallographic studies provided regarding the structure of PPTU complexes?
A3: X-ray crystallography studies have successfully elucidated the structure of various PPTU complexes, including those with bismuth(III). [] For instance, in the complex [BiCl3(pptu)3], bismuth adopts an octahedral coordination geometry, binding with chlorine atoms and sulfur atoms from PPTU ligands. [] This structural information enhances our understanding of PPTU's coordination chemistry and its potential applications.
Q4: Are there any documented examples of PPTU complexes with transition metals?
A4: Yes, PPTU has been shown to form complexes with various transition metals. For example, research highlights the synthesis and characterization of complexes involving PPTU and metals such as cobalt(II), nickel(II), copper(I), zinc(II), palladium(II), cadmium(II), platinum(II), and rhodium(III). [] Furthermore, studies have explored specific PPTU-copper(I) complexes, including chloro-(triphenylphosphine)-[1-phenyl-3-(2-pyridyl)-2-thiourea]Cu(I) and chloro-bis[1-phenyl-3-(2-pyridyl)-2-thiourea]Cu(I), providing valuable insights into their structural characteristics. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B183045.png)
![2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]-](/img/structure/B183047.png)

